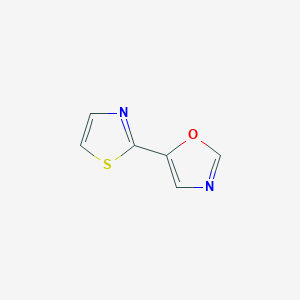

5-(1,3-Thiazol-2-yl)-1,3-oxazole

Descripción general

Descripción

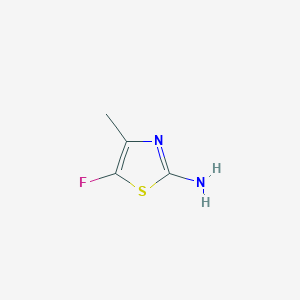

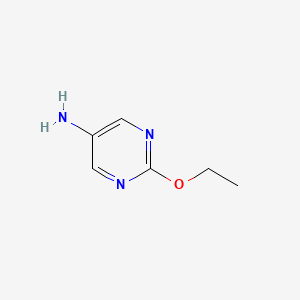

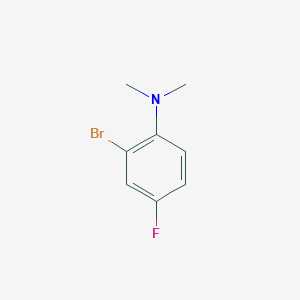

5-(1,3-Thiazol-2-yl)-1,3-oxazole is a compound that contains both thiazole and oxazole rings. Thiazole is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom . These types of compounds are often found in a wide range of natural products and have a wide range of medicinal and biological properties .

Synthesis Analysis

The synthesis of compounds similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole often involves reactions with hydrazonoyl halides . For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded a compound with a structure similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole .Molecular Structure Analysis

The molecular structure of compounds similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole has been confirmed by various spectral data, including IR, NMR: 1H, 13C, COSY, HSQC, and SALDI-MS .Chemical Reactions Analysis

The chemical reactions involving compounds similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole often involve arylation, diazotization, and diazo-coupling . For example, a new thiazolylazo reagent was synthesized via arylation of acrolein and further diazotization and diazo-coupling with 2-naphthol .Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to 5-(1,3-Thiazol-2-yl)-1,3-oxazole can vary. For example, one compound with a similar structure has a melting point of 192-194°C .Aplicaciones Científicas De Investigación

-

Pharmaceutical and Biological Activities

- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields .

- They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .

-

Industrial Applications

-

Antibacterial Properties

- A series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines with pyrrolidinone, thiazole, pyrrole, 1,2,4-triazole, oxadiazole and benzimidazole heterocyclic fragments were synthesized and their antibacterial properties were evaluated .

- The vast majority of compounds exhibited between twofold and 16-fold increased antibacterial effect against the test-cultures when compared with Oxytetracycline .

-

Antioxidant, Analgesic, and Anti-inflammatory Activities

-

Antiviral and Antifungal Activities

-

Neuroprotective and Antitumor Activities

-

Agrochemicals and Industrial Applications

- Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .

- They are used in the manufacture of data storage devices such as CD, DVD and Blue-ray discs . In addition, these compounds are used for coloring numerous consumer goods, such as clothes, leather, plastics, food, cosmetics and toys .

-

Spectrophotometry and Separation Procedures

- The main applications of thiazolylazo dyes in chemistry include spectrophotometry, liquid and cloud point extraction, solid-phase extraction, electrochemistry, liquid chromatography (precolumn derivatization HPLC) and separation procedures .

- Thiazolylazo dyes have also been employed as indicators, masking agents and sorbents in combination with solid supports .

-

Synthesis of New Compounds

- A lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

- A novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH, which resulted in the formation of an ester .

Safety And Hazards

Direcciones Futuras

Thiazole and oxazole derivatives have a wide range of applications in the field of drug design and discovery . Therefore, future research could focus on modifying the 5-(1,3-Thiazol-2-yl)-1,3-oxazole structure at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

Propiedades

IUPAC Name |

5-(1,3-thiazol-2-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c1-2-10-6(8-1)5-3-7-4-9-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAHUIFQLRHKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Thiazol-2-yl)-1,3-oxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.